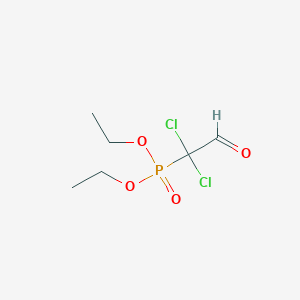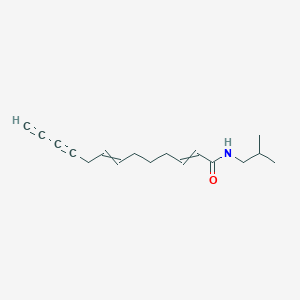![molecular formula C11H8O5 B14413990 6-Methyl-2H,7H-[1,3]dioxolo[4,5-h][2]benzopyran-7,9(6H)-dione CAS No. 82929-74-6](/img/structure/B14413990.png)
6-Methyl-2H,7H-[1,3]dioxolo[4,5-h][2]benzopyran-7,9(6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-2H,7H-[1,3]dioxolo4,5-hbenzopyran-7,9(6H)-dione is a complex organic compound with a unique structure that includes a dioxolo ring fused to a benzopyran system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2H,7H-[1,3]dioxolo4,5-hbenzopyran-7,9(6H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2H,7H-[1,3]dioxolo4,5-hbenzopyran-7,9(6H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The conditions may vary depending on the desired reaction, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield different oxygenated derivatives, while substitution reactions may produce various substituted benzopyran derivatives.
Scientific Research Applications
6-Methyl-2H,7H-[1,3]dioxolo4,5-hbenzopyran-7,9(6H)-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Methyl-2H,7H-[1,3]dioxolo4,5-hbenzopyran-7,9(6H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-6-methyl-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]isoquinoline: This compound has a similar dioxolo ring structure but differs in its overall molecular framework.
6-Methyl-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one: Another related compound with a similar core structure but different functional groups.
Uniqueness
6-Methyl-2H,7H-[1,3]dioxolo4,5-hbenzopyran-7,9(6H)-dione is unique due to its specific arrangement of functional groups and its potential applications across various fields. Its distinct structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
82929-74-6 |
|---|---|
Molecular Formula |
C11H8O5 |
Molecular Weight |
220.18 g/mol |
IUPAC Name |
6-methyl-6H-[1,3]dioxolo[4,5-h]isochromene-7,9-dione |
InChI |
InChI=1S/C11H8O5/c1-5-6-2-3-7-9(15-4-14-7)8(6)11(13)16-10(5)12/h2-3,5H,4H2,1H3 |
InChI Key |
TYUHSRYKJSBLMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(C3=C(C=C2)OCO3)C(=O)OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,4-dimethylphenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B14413907.png)
![6-Diazonio-7-oxo-7H-cyclopenta[b]pyridin-5-olate](/img/structure/B14413917.png)
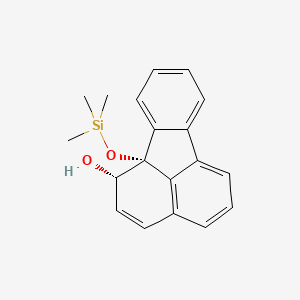
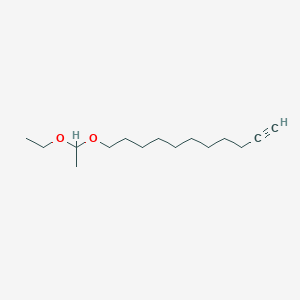
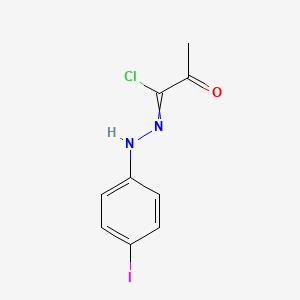
![2-[(Propan-2-yl)oxy]penta-2,4-dienenitrile](/img/structure/B14413931.png)
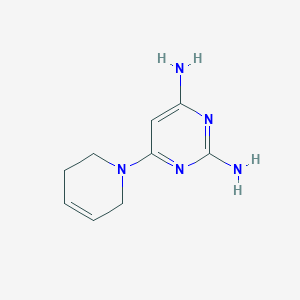
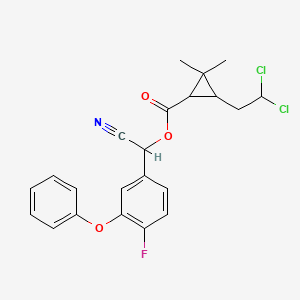
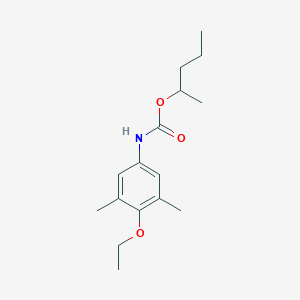
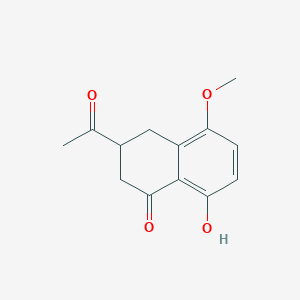
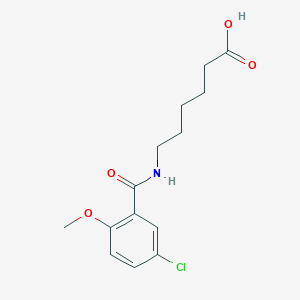
![Butanedioic acid, bis[(3-methoxyphenyl)methylene]-](/img/structure/B14414006.png)
